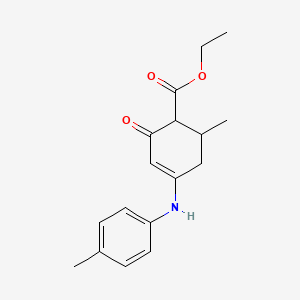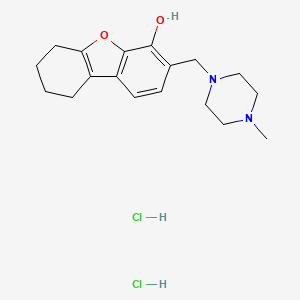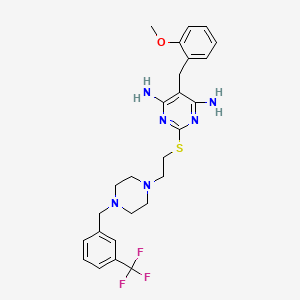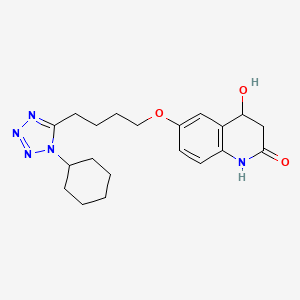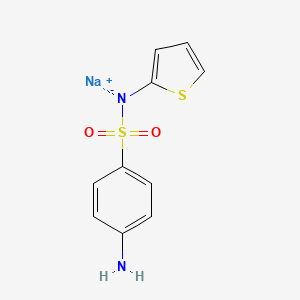
N(sup 1)-(2-Thienyl)sulfanilamide sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfathiophene sodium is a sulfonamide antibiotic compound. It is known for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. This compound is used in the treatment of various bacterial infections and is often administered in the form of its sodium salt for better solubility and absorption.
準備方法
Synthetic Routes and Reaction Conditions
Sulfathiophene sodium can be synthesized through a multi-step process involving the sulfonation of thiophene followed by the introduction of the sulfonamide group. The general synthetic route includes:
Sulfonation of Thiophene: Thiophene is reacted with sulfuric acid to introduce the sulfonic acid group.
Formation of Sulfonyl Chloride: The sulfonic acid derivative is then converted to the corresponding sulfonyl chloride using reagents like phosphorus pentachloride.
Introduction of Sulfonamide Group: The sulfonyl chloride is reacted with an amine, such as aniline, to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of sulfathiophene sodium involves large-scale sulfonation and amination reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Sulfathiophene sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiophene derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Sulfathiophene sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Used in the development of new antibiotics and in studies of drug interactions.
Industry: Employed in the synthesis of other sulfonamide derivatives and as a standard in analytical chemistry.
作用機序
Sulfathiophene sodium exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the depletion of folic acid, which is essential for bacterial growth and replication. The compound specifically targets the bacterial pathway, making it effective against a wide range of bacterial species.
類似化合物との比較
Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfisoxazole
Comparison
Sulfathiophene sodium is unique due to its thiophene ring, which imparts distinct chemical properties compared to other sulfonamides. It has a broader spectrum of activity and better solubility in its sodium salt form. Additionally, its unique structure allows for different metabolic pathways, potentially reducing the risk of resistance development compared to other sulfonamides.
特性
CAS番号 |
102395-93-7 |
|---|---|
分子式 |
C10H9N2NaO2S2 |
分子量 |
276.3 g/mol |
IUPAC名 |
sodium;(4-aminophenyl)sulfonyl-thiophen-2-ylazanide |
InChI |
InChI=1S/C10H9N2O2S2.Na/c11-8-3-5-9(6-4-8)16(13,14)12-10-2-1-7-15-10;/h1-7H,11H2;/q-1;+1 |
InChIキー |
PFHURUSTABJCHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



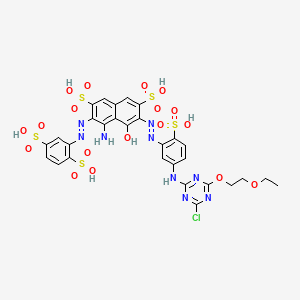

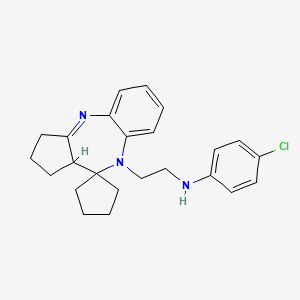

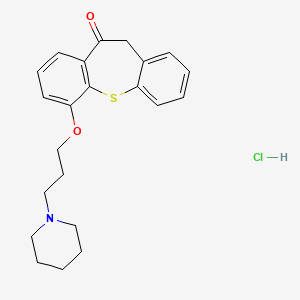

![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
